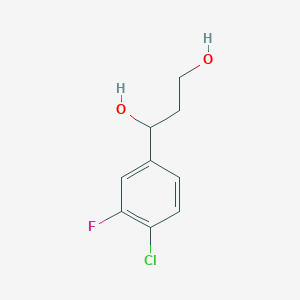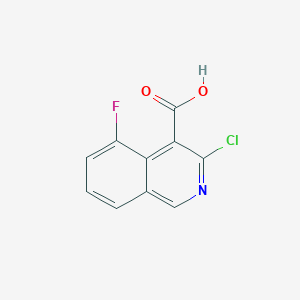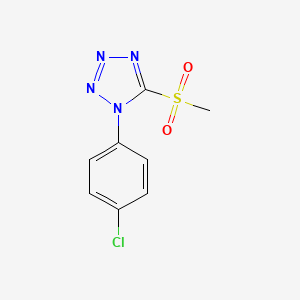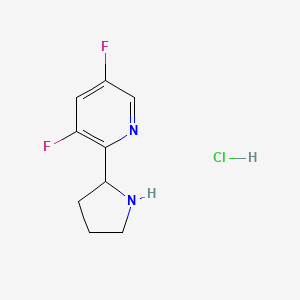
1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a pyridinium ion. This unique structure imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
The synthesis of 1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride typically involves the reaction of 2-(aminomethyl)phenyl derivatives with pyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the pyridinium salt. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various pyridinium derivatives.
Biology: The compound is employed in biochemical studies to investigate the interactions of pyridinium salts with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity. The pyridinium ion can also participate in electrostatic interactions with negatively charged biomolecules, influencing their function. These interactions can affect various biological processes, including enzyme activity, signal transduction, and gene expression .
Vergleich Mit ähnlichen Verbindungen
1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride can be compared with other similar compounds, such as:
1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride: This compound has a similar structure but with the aminomethyl group attached to the para position of the phenyl ring.
1-(3-(Aminomethyl)phenyl)pyridin-1-ium chloride: In this compound, the aminomethyl group is attached to the meta position of the phenyl ring.
1-(2-(Aminomethyl)phenyl)pyridin-1-ium bromide: This compound has a bromide ion instead of a chloride ion.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C12H13ClN2 |
|---|---|
Molekulargewicht |
220.70 g/mol |
IUPAC-Name |
(2-pyridin-1-ium-1-ylphenyl)methanamine;chloride |
InChI |
InChI=1S/C12H13N2.ClH/c13-10-11-6-2-3-7-12(11)14-8-4-1-5-9-14;/h1-9H,10,13H2;1H/q+1;/p-1 |
InChI-Schlüssel |
LFAZLMWFLLADNI-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=[N+](C=C1)C2=CC=CC=C2CN.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B13673434.png)
![2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673440.png)


![1-[2-(Methoxymethoxy)ethyl]-2-methylbenzene](/img/structure/B13673458.png)





![Furo[2,3-b]pyridine-4-carboxamide](/img/structure/B13673519.png)
![8-Bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673526.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B13673535.png)
